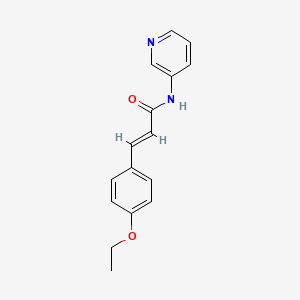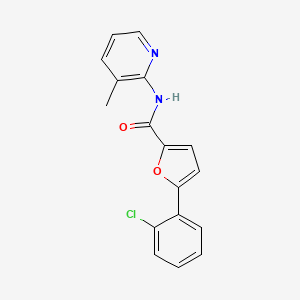![molecular formula C11H10N4S B7461929 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a nitrile and sulfanyl group. In
Wirkmechanismus
The mechanism of action of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is not fully understood. However, research has shown that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
Research has shown that 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile exhibits low toxicity and minimal side effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is its high potency and low toxicity. This makes it an ideal candidate for use in lab experiments. However, the limitations of this compound include its limited solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and infectious diseases. Finally, research is needed to explore the potential use of this compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it exhibits potent antitumor, antimicrobial, antifungal, and antiviral properties. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a relatively straightforward process that involves the reaction of 4-phenyl-1,2,4-triazole-3-thiol with acrylonitrile. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is generally high, and the purity of the product can be easily obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Research has shown that this compound exhibits potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-9(7-12)16-11-14-13-8-15(11)10-5-3-2-4-6-10/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCRXYNIWDWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)


![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)